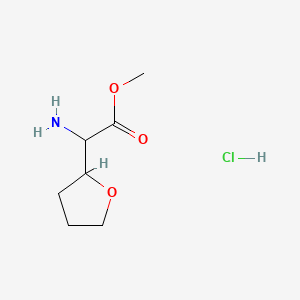![molecular formula C11H9BrO2 B13479795 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is a chemical compound known for its unique spirocyclic structure. This compound features a bromine atom attached to an indene ring, which is fused to an oxetane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves the following steps:
Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position.
Cyclization: The brominated indene is then subjected to cyclization reactions to form the spirocyclic oxetane ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the original molecule.
Applications De Recherche Scientifique
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The bromine atom can participate in halogen bonding, while the oxetane ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound features a pyrrolidine ring instead of an oxetane ring, leading to different chemical properties and reactivity.
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: Similar to the above compound but with the bromine atom at the 5-position.
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other spirocyclic compounds. The presence of the bromine atom also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H9BrO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
5-bromospiro[2H-indene-3,3'-oxetane]-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-8-9(3-7)11(4-10(8)13)5-14-6-11/h1-3H,4-6H2 |
Clé InChI |
QMWWXBQOSAFAHC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C13COC3)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



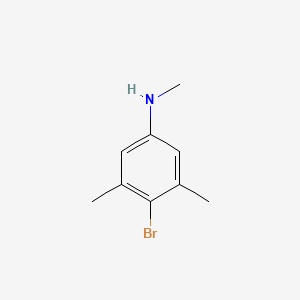



![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
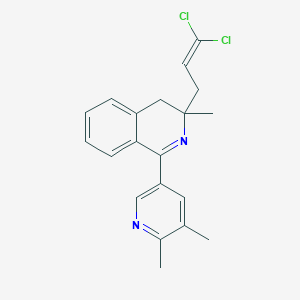
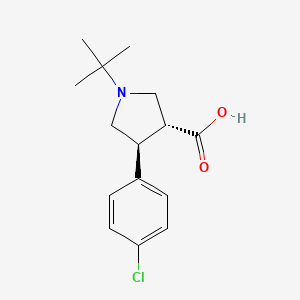
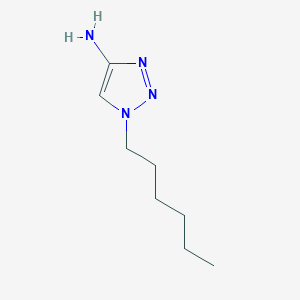
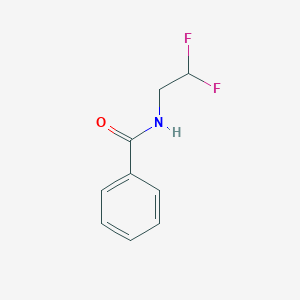
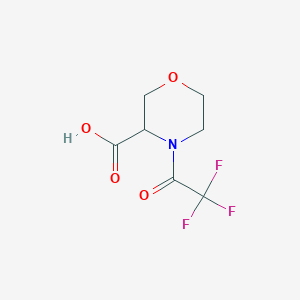
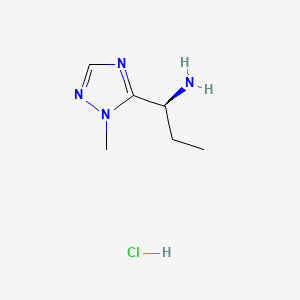
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
